molecular formula C22H14BrFO3 B11154883 2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one

2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one

Cat. No.: B11154883
M. Wt: 425.2 g/mol
InChI Key: FMEXQUIIJMAMJY-NHDPSOOVSA-N
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Description

2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one is a synthetic organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a bromophenyl group, a fluorophenyl group, and a benzo[b]furan core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one typically involves the following steps:

    Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the bromophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one
  • 2-[(3-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one
  • 2-[(3-Bromophenyl)methylene]-6-[(2-methylphenyl)methoxy]benzo[b]furan-3-one

Uniqueness

2-[(3-Bromophenyl)methylene]-6-[(2-fluorophenyl)methoxy]benzo[b]furan-3-one is unique due to the specific combination of bromophenyl and fluorophenyl groups attached to the benzo[b]furan core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H14BrFO3

Molecular Weight

425.2 g/mol

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-6-[(2-fluorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C22H14BrFO3/c23-16-6-3-4-14(10-16)11-21-22(25)18-9-8-17(12-20(18)27-21)26-13-15-5-1-2-7-19(15)24/h1-12H,13H2/b21-11-

InChI Key

FMEXQUIIJMAMJY-NHDPSOOVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3)F

Origin of Product

United States

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